molecular formula C8H10O4 B14015068 2,5-Dimethylhexa-2,4-dienedioic acid

2,5-Dimethylhexa-2,4-dienedioic acid

Cat. No.: B14015068
M. Wt: 170.16 g/mol
InChI Key: HVMNFKUBOVSQCO-UHFFFAOYSA-N
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Description

Contextualization within Conjugated Dienedioic Acid Chemistry

Conjugated dienedioic acids are a class of organic compounds that feature a backbone with alternating double and single carbon-carbon bonds situated between two carboxylic acid groups. This conjugated system imparts unique chemical reactivity, making these compounds valuable precursors and building blocks in synthetic chemistry. nih.govnoaa.gov

Dienedioic acids, such as muconic acid and its derivatives, are recognized as useful and environmentally friendly reagents for constructing complex molecules. researchgate.netnih.gov They can serve as diene building blocks in various chemical transformations, including directed Heck-decarboxylate coupling reactions. researchgate.netnih.gov The diene motif is a crucial structural element found in numerous natural products, organic dyes, and medicinally important compounds. researchgate.netmdpi.com The ability to use dienedioic acids in these syntheses provides a strategic advantage, often allowing for the concise construction of polyene scaffolds. nih.gov

Structural Features and Stereochemical Considerations

The core structure of 2,5-Dimethylhexa-2,4-dienedioic acid consists of a hexadiene backbone with carboxylic acid groups at both ends (positions 1 and 6) and methyl groups at positions 2 and 5. The presence of two double bonds in the carbon chain allows for the existence of several geometric isomers, a key aspect of its chemistry.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 20514-41-4
Molecular Formula C8H10O4
Molecular Weight 170.17 g/mol scbt.com
Melting Point 220-222°C chemicalbook.com
Boiling Point (Predicted) 351.0±15.0 °C chemicalbook.com
Density (Predicted) 1.245±0.06 g/cm3 chemicalbook.com

The stereochemistry of the double bonds at positions 2 and 4 determines the specific isomer of the acid. The (2E,4E) isomer, also known as the trans,trans isomer, is often considered the primary and most stable configuration for acyclic conjugated dienes. In this arrangement, the substituent groups with the highest priority on each carbon of the double bonds are on opposite sides. This configuration minimizes steric hindrance, leading to greater thermodynamic stability. For related compounds like muconic acid, the trans,trans isomer is the target for various chemical conversions due to its stability and reactivity in reactions like Diels-Alder cycloadditions. rsc.org

Beyond the (2E,4E) form, other geometric isomers of this compound are possible. The (2Z,4Z) isomer, or cis,cis isomer, is a recognized stereoisomer of this compound. nih.gov In this configuration, the highest-priority substituent groups are on the same side of the double bonds. This arrangement typically results in higher steric strain compared to the trans,trans isomer. The interconversion between cis,cis and trans,trans isomers is a key process in the study of related dienedioic acids, such as muconic acid, where isomerization is often a necessary step to achieve the desired reactivity for subsequent chemical transformations. rsc.org A third possibility is the (2E,4Z) or trans,cis isomer, which represents another distinct geometric arrangement. smolecule.com

Historical Development and Early Academic Investigations of Related Dienedioic Acids

The study of dienedioic acids is part of the broader history of dicarboxylic acid chemistry. An early related discovery was the synthesis of penta-2,3-dienedioic acid in 1887, which was the first allene (B1206475) compound to be synthesized, though its correct structure was not confirmed until 1954. wikipedia.orgwikiwand.com

More recently, significant academic and industrial interest has focused on muconic acid ((2Z,4Z)-hexa-2,4-dienedioic acid), the parent compound of this compound. stenutz.eu Since the 1990s, research has increasingly explored the production of muconic acid from renewable biomass sources using microbial fermentation. tandfonline.com This "green" synthesis route is valued because muconic acid is a key precursor to adipic acid, a major industrial chemical used in the production of nylon-6,6 and polyurethanes. nih.govresearchgate.net The pioneering work in 1994 on creating an artificial metabolic pathway in E. coli to produce muconic acid from glucose opened up the field of bio-based production for this class of chemicals. tandfonline.com These extensive investigations into muconic acid provide a rich historical and scientific context for understanding the potential and research directions for its substituted derivatives like this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

2,5-dimethylhexa-2,4-dienedioic acid

InChI

InChI=1S/C8H10O4/c1-5(7(9)10)3-4-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12)

InChI Key

HVMNFKUBOVSQCO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C(C)C(=O)O)C(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies and Strategic Approaches

Chemo-selective and Stereo-selective Synthesis Routes

The controlled synthesis of 2,5-dimethylhexa-2,4-dienedioic acid, with its specific substitution pattern and stereochemistry, necessitates the use of highly selective reactions. Chemo-selectivity, the preferential reaction of one functional group over another, and stereo-selectivity, the preferential formation of one stereoisomer over another, are paramount in achieving the desired molecular architecture.

Conventional Organic Synthesis Paradigms

Traditional organic synthesis offers a versatile toolbox for the construction of complex molecules like this compound. These methods, while sometimes requiring multiple steps, provide a high degree of control over the final product.

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, are a cornerstone of organic synthesis. For the synthesis of a substituted dienedioic acid, a plausible approach would involve the condensation of two smaller precursor molecules. For instance, a base-catalyzed aldol-type condensation between a suitable ketone or aldehyde and a dicarboxylic acid derivative could potentially form the carbon-carbon bonds of the hexadiene backbone. The challenge in this approach lies in controlling the regioselectivity and stereoselectivity of the double bond formation.

A hypothetical condensation approach could involve the reaction of a protected dicarboxylic acid with a suitable ketone under basic or acidic conditions to form the diene system. The choice of protecting groups and reaction conditions would be critical to avoid side reactions and ensure the formation of the desired isomer.

Table 1: Hypothetical Condensation Reaction for this compound

Reactant 1 Reactant 2 Catalyst/Conditions Product
3-Oxobutanoic acid derivative 3-Oxobutanoic acid derivative Base (e.g., LDA), then dehydration This compound

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. utc.edu This catalytic reaction, often employing ruthenium-based catalysts, allows for the redistribution of alkylidene fragments. In the context of this compound synthesis, a cross-metathesis reaction could be envisioned between two appropriately substituted acrylic acid derivatives. The success of this approach would depend on the relative reactivity of the olefinic partners and the ability to control the stereochemistry of the newly formed double bonds. nih.gov

Ring-closing metathesis (RCM) of a suitably functionalized acyclic diene could also be a viable strategy, followed by a ring-opening step to yield the desired linear dienedioic acid. This approach offers the potential for high stereocontrol. utc.edu

Table 2: Potential Olefin Metathesis Strategies

Metathesis Type Precursor(s) Catalyst Potential Outcome
Cross Metathesis 3-Methylbut-2-enoic acid derivative Grubbs' or Hoveyda-Grubbs catalyst This compound

A multi-step synthesis from readily available starting materials provides a highly flexible and controllable route to this compound. This approach allows for the sequential introduction of functional groups and the precise construction of the carbon skeleton. A possible retrosynthetic analysis could start by disconnecting the diene system, suggesting precursors that can be coupled together.

For example, a synthetic sequence could begin with the dimerization of a smaller, functionalized building block. Subsequent functional group manipulations, such as oxidation and elimination reactions, could then be employed to install the diene and dicarboxylic acid moieties. While potentially longer, this strategy offers the advantage of building complexity in a stepwise and predictable manner. mdpi.com

Table 3: Illustrative Multi-step Synthetic Pathway

Step Reaction Type Starting Material Reagents Intermediate/Product
1 Dimerization Isobutylene derivative Dimerization catalyst C8 intermediate
2 Oxidation C8 intermediate Oxidizing agent (e.g., KMnO4, O3) Dihydroxylated intermediate
3 Dehydration Dihydroxylated intermediate Acid catalyst 2,5-Dimethylhexa-2,4-diene

Emerging Catalytic Transformations for Dienedioic Acid Scaffolds

Modern synthetic chemistry is increasingly focused on the development of highly efficient and selective catalytic methods. These emerging transformations offer advantages in terms of atom economy, reduced waste, and novel reactivity.

A promising modern approach for the synthesis of dienes involves the directed Heck-decarboxylate coupling of dienedioic acids. researchgate.netnih.gov This palladium-catalyzed reaction utilizes a dienedioic acid as a diene building block, where the carboxylic acid groups act as directing groups to control the regioselectivity of the coupling before being removed as carbon dioxide. researchgate.netresearchgate.net

This methodology allows for the convenient introduction of various moieties onto the diene scaffold and has shown broad substrate scope and good functional group tolerance. nih.gov While a specific application to this compound has not been reported, this strategy represents a powerful tool for the synthesis of substituted dienedioic acids and their derivatives. The reaction typically proceeds through a Heck-decarboxylate coupling mechanism, offering a distinct advantage over traditional cross-coupling reactions that can be limited by E/Z isomerism. researchgate.net

Table 4: Key Features of Directed Heck-Decarboxylate Coupling for Dienedioic Acids

Feature Description Reference
Catalyst System Palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., dppf) nih.gov
Directing Group The carboxylic acid group directs the coupling reaction. researchgate.net
Mechanism Proceeds via a Heck-decarboxylation or decarboxylation-Heck pathway. researchgate.net

| Advantages | Good functional group tolerance, control of regioselectivity, use of stable dienedioic acids. | researchgate.netnih.gov |

Oxidative Coupling Reactions

Oxidative coupling reactions represent a powerful tool for the construction of carbon-carbon bonds and are particularly well-suited for the synthesis of symmetric molecules like this compound. A general and effective strategy involves the oxidative coupling of dienolates derived from unsaturated carboxylic acids. This approach allows for the direct formation of the C-C bond that links the two monomeric units, establishing the core structure of the dienedioic acid in a single step.

A notable method for the synthesis of dienedioic and tetraenedioic acids is the oxidative coupling of dienediolates of unsaturated carboxylic acids using 1,2-diiodoethane (B146647) as the oxidant. tandfonline.com This procedure has been shown to be an improvement over previously reported methods that utilized iodine or silver salts. The reaction proceeds by generating the dienediolate of a suitable precursor, such as a β,γ-unsaturated carboxylic acid, using a strong base like lithium diisopropylamide (LDA). The subsequent addition of 1,2-diiodoethane induces the oxidative coupling of two dienediolate molecules to furnish the desired dienedioic acid.

Precursor TypeBaseOxidantProduct TypeReference
Unsaturated Carboxylic AcidLithium Diisopropylamide (LDA)1,2-DiiodoethaneDienedioic Acid tandfonline.com

While this method has been demonstrated for a range of acyclic and cyclic unsaturated carboxylic acids, its specific application to the synthesis of this compound would likely start from a precursor such as 3-methylbut-2-enoic acid (senecioic acid). The methyl groups at the 2 and 5 positions of the target molecule would originate from the precursor. The general transformation is depicted below:

General Reaction Scheme for Oxidative Coupling: 2 [Unsaturated Carboxylic Acid Precursor] --(1. Base, 2. Oxidant)--> Dienedioic Acid Product

This synthetic strategy offers a convergent and efficient route to dienedioic acids, leveraging the reactivity of enolates in a key bond-forming step.

Biocatalytic Production and Bio-inspired Synthesis

In the quest for more sustainable and environmentally benign synthetic methods, biocatalysis and bio-inspired synthesis have emerged as powerful alternatives to traditional chemical processes. The production of dicarboxylic acids, including unsaturated variants, from renewable feedstocks using engineered microorganisms and isolated enzymes is a rapidly advancing field.

While specific microbial pathways for the de novo biosynthesis of this compound have not been extensively reported, significant progress in the microbial production of structurally related unsaturated dicarboxylic acids, such as cis,cis-muconic acid, provides a blueprint for future metabolic engineering efforts. nih.govnih.gov cis,cis-Muconic acid is a valuable platform chemical that can be produced from renewable resources through engineered microbial hosts like Escherichia coli, Corynebacterium glutamicum, Pseudomonas putida, and Saccharomyces cerevisiae. nih.govnih.gov

The biosynthesis of muconic acid is typically achieved by engineering pathways that divert intermediates from central carbon metabolism, such as the shikimate pathway. nih.govnih.gov Key strategies in developing efficient microbial cell factories for dicarboxylic acid production include:

Pathway Elucidation and Heterologous Expression: Identifying and expressing genes from various organisms that encode the necessary enzymes for the desired biosynthetic pathway.

Metabolic Flux Optimization: Redirecting the flow of carbon from central metabolism towards the target product by overexpressing key enzymes and deleting competing pathways.

Precursor Supply Enhancement: Engineering the host organism to increase the intracellular availability of essential precursors.

Process Optimization: Fine-tuning fermentation conditions such as media composition, pH, and aeration to maximize product yield and titer.

Recent advancements have also focused on utilizing biomass-derived feedstocks, such as lignin, which contains aromatic compounds that can be funneled into muconic acid production pathways. nih.gov The development of robust microbial strains capable of tolerating and metabolizing these complex substrates is a key area of research.

Host OrganismKey Pathway EngineeredPrecursorProductReferences
Escherichia coliShikimate PathwayGlucosecis,cis-Muconic Acid nih.govnih.gov
Saccharomyces cerevisiaeShikimate PathwayGlucosecis,cis-Muconic Acid nih.govnih.gov
Pseudomonas putidaAromatic CatabolismLignin-derived aromaticscis,cis-Muconic Acid nih.gov

These metabolic engineering principles could be adapted to construct a synthetic pathway for this compound, potentially starting from branched-chain amino acid metabolism to provide the necessary isoprene-like building blocks.

The enzymatic conversion of fatty acids into dicarboxylic acids offers another promising biocatalytic route. This approach typically involves the ω-oxidation of fatty acids, a process that is naturally carried out by certain microorganisms, particularly yeasts of the genus Candida. fraunhofer.de This pathway involves a series of enzymatic reactions that introduce a carboxylic acid group at the terminal methyl group of a fatty acid.

The key enzymes in the ω-oxidation pathway are:

Cytochrome P450 monooxygenase: Catalyzes the initial hydroxylation of the terminal methyl group.

Alcohol dehydrogenase: Oxidizes the resulting ω-hydroxy fatty acid to an aldehyde.

Aldehyde dehydrogenase: Oxidizes the aldehyde to a dicarboxylic acid.

To enhance the accumulation of dicarboxylic acids, genetic engineering strategies are often employed to block the competing β-oxidation pathway, which is responsible for the degradation of both mono- and dicarboxylic acids. fraunhofer.de By knocking out genes essential for β-oxidation, the metabolic flux can be redirected towards the desired dicarboxylic acid products.

Furthermore, laccase-catalyzed oxidative cleavage of unsaturated fatty acids has been explored for the production of dicarboxylic acids. tandfonline.com This method can transform hydroxy and oxo fatty acids into dicarboxylic acids by cleaving carbon-carbon double bonds or functional groups. For instance, sebacic acid has been produced from 10-oxo-cis-12,cis-15-octadecadienoic acid with a notable conversion rate. tandfonline.com

Enzymatic StrategyKey Enzymes/SystemSubstrate TypeProduct TypeReferences
ω-OxidationCytochrome P450, Alcohol Dehydrogenase, Aldehyde DehydrogenaseFatty Acidsα,ω-Dicarboxylic Acids fraunhofer.denih.gov
Oxidative CleavageLaccaseUnsaturated Hydroxy/Oxo Fatty AcidsDicarboxylic Acids tandfonline.com

The application of these enzymatic transformations to produce this compound would necessitate a substrate with a corresponding branched-chain structure. The discovery or engineering of enzymes with the appropriate substrate specificity would be a critical step in developing such a biocatalytic process.

Green Chemistry Principles in the Synthesis of Dienedioic Acid Derivatives

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The synthesis of dicarboxylic acids, including dienedioic acid derivatives, is an area where green chemistry can have a significant impact by promoting the use of renewable feedstocks, less hazardous reagents, and more energy-efficient reaction conditions.

A key aspect of green chemistry is the transition from fossil fuel-based feedstocks to renewable biomass. The production of dicarboxylic acids from biomass-derived platform molecules is a central theme in the development of sustainable chemical processes. nih.gov For example, the synthesis of adipic acid, a major industrial dicarboxylic acid, is being explored from precursors like glucose and 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov

Electrochemical methods also align with green chemistry principles by using electricity as a clean reagent to drive chemical transformations. An electrochemical approach for the synthesis of (di)carboxylic acids from unsaturated or saturated hydrocarbons has been developed, which avoids the use of strong acids and heavy metals, and does not produce nitrogen oxide emissions, which are common in traditional oxidation processes. azom.com This process requires only electricity, oxygen, and the hydrocarbon starting material, and allows for the recycling of the solvent. azom.com

Furthermore, the use of greener solvents and catalysts is a cornerstone of sustainable synthesis. For instance, dimethyl carbonate (DMC) has been employed as a green medium for the synthesis of 2,5-furandicarboxylic acid methyl ester from galactaric acid, using a heterogeneous Lewis acid catalyst. mdpi.com

The development of catalytic systems that are highly efficient and selective also contributes to the greening of chemical synthesis. For example, the synthesis of medium-chain carboxylic acids and α,ω-dicarboxylic acids from cellulose-derived platform chemicals has been achieved through selective hydrodeoxygenation using a metal triflate and Pd/C catalyst system. rsc.org

Green Chemistry ApproachKey FeaturesApplication to Dicarboxylic Acid SynthesisReferences
Biomass Valorization Use of renewable feedstocks like glucose, HMF, and cellulose.Synthesis of adipic acid and other dicarboxylic acids from biomass-derived precursors. nih.govrsc.org
Electrochemistry Use of electricity as a clean reagent; avoids harsh oxidants and byproducts.Direct synthesis of (di)carboxylic acids from hydrocarbons with oxygen. azom.com
Green Solvents and Catalysts Replacement of hazardous solvents and catalysts with more environmentally benign alternatives.Use of dimethyl carbonate as a green solvent and heterogeneous catalysts. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be approached in a more sustainable and environmentally responsible manner, contributing to the broader goal of a circular economy.

Advanced Reactivity Patterns and Mechanistic Elucidation

Pericyclic Reactions and Cycloadditions

Pericyclic reactions, which proceed via a concerted cyclic transition state, are a key feature of conjugated systems. For 2,5-Dimethylhexa-2,4-dienedioic acid, this reactivity is centered on the diene core.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and an alkene (dienophile) to form a six-membered ring. masterorganicchemistry.com The reactivity of the diene is highly dependent on its electronic properties. In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts best with an electron-poor dienophile. masterorganicchemistry.com

This compound possesses two electron-withdrawing carboxylic acid groups, which decrease the electron density of the diene system. This deactivation makes it a poor candidate for reactions with electron-deficient dienophiles under normal conditions. researchgate.net However, this electronic nature makes it an excellent candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.govsemanticscholar.org In an IEDDA reaction, the electron-poor diene reacts with an electron-rich dienophile, such as a vinyl ether or an enamine. wikipedia.orgorganic-chemistry.org The reaction proceeds because the primary orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. organic-chemistry.org

Table 1: Predicted Diels-Alder Reactivity of this compound
Reaction TypeDienophileExpected ReactivityPotential Product
Normal-Electron-DemandMaleic Anhydride (B1165640) (Electron-poor)Low / Requires harsh conditionsSubstituted cyclohexene (B86901) dicarboxylic anhydride
Inverse-Electron-DemandEthyl vinyl ether (Electron-rich)HighSubstituted cyclohexene with ether and dicarboxylic acid groups
Inverse-Electron-DemandEnamineHighSubstituted cyclohexene with amine and dicarboxylic acid groups (after hydrolysis)

The linear structure of this compound and its derivatives can potentially undergo intramolecular cyclization under certain conditions. While Aldol-type condensations are not directly applicable due to the structure, acid-catalyzed cyclizations are plausible. For the related compound, cis,cis-muconic acid, prolonged heating under acidic conditions can trigger intramolecular cyclization through the reaction of a carboxylic acid group with an alkene functionality, leading to the formation of lactones. rsc.org A similar pathway could be envisioned for this compound, potentially leading to five- or six-membered lactone rings.

Furthermore, oxidative cyclization of unsaturated carboxylic acids using hypervalent iodine reagents is a known method to produce furan-2-ones. organic-chemistry.orgacs.org This suggests that under oxidative conditions, this compound could potentially form bicyclic or furan-containing structures.

Electrophilic and Nucleophilic Reactions at the Conjugated Diene System

The conjugated diene system is susceptible to electrophilic attack. In an electrophilic addition reaction, the π bond of the diene acts as a nucleophile, attacking an electrophile (E⁺). wikipedia.org This initially forms a resonance-stabilized allylic carbocation. The subsequent attack by a nucleophile (Nu⁻) can occur at either of the two carbons sharing the positive charge, leading to two possible products: the 1,2-adduct and the 1,4-adduct.

For this compound, the reaction with an electrophile like HBr would proceed as follows:

Step 1: Protonation of one of the double bonds to form the most stable carbocation. The methyl groups and the conjugated system provide stabilization.

Step 2: The bromide ion (Br⁻) attacks the allylic carbocation intermediate at either C2 (leading to the 1,2-adduct) or C4 (leading to the 1,4-adduct).

The regioselectivity and the ratio of 1,2- to 1,4-addition products are influenced by factors such as temperature and the nature of the solvent.

Table 2: Potential Products of Electrophilic Addition of HBr
Product TypeStructure Name
1,2-Adduct4-Bromo-2,5-dimethylhex-5-enedioic acid
1,4-Adduct4-Bromo-2,5-dimethylhex-3-enedioic acid

Nucleophilic attack directly on the carbon-carbon double bonds of the diene is less common, as the system is electron-rich. Such reactions typically require a highly activated nucleophile or specific catalytic conditions. Nucleophilic attack is far more likely to occur at the electrophilic carbonyl carbons of the carboxylic acid groups.

Transformations of the Carboxylic Acid Functionalities

The two carboxylic acid groups are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

Standard synthetic methodologies can be applied to convert the carboxylic acid groups into other functional groups.

Esters: Esterification can be readily achieved through the Fischer esterification method, which involves heating the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.comyoutube.com

Amides: Amide formation involves reacting the dicarboxylic acid with an amine. Direct condensation requires high temperatures to drive off water. acs.org More commonly, the carboxylic acid is first converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine. libretexts.org Alternatively, catalysts such as Nb₂O₅ can facilitate the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov

Anhydrides: Intramolecular anhydride formation is possible if the geometry of the molecule can bring the two carboxylic acid groups into proximity. For a linear molecule like this compound, this is unlikely. However, it can form polymeric anhydrides upon heating with a dehydrating agent. Cyclic anhydrides are more readily formed from dicarboxylic acids where the acid groups are closer, often through catalysis with heterogeneous Lewis acids like Nb₂O₅·nH₂O. rsc.org

Table 3: Summary of Derivatization Reactions
DerivativeReagentsReaction Name/Type
DiesterAlcohol (e.g., Ethanol), H₂SO₄ (cat.)Fischer Esterification
Diamide1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃, RNH₂)Acyl Chloride Formation followed by Aminolysis
Polymeric AnhydrideDehydrating agent (e.g., P₂O₅), HeatDehydration

Decarboxylation is the removal of a carboxyl group, typically released as carbon dioxide (CO₂). The decarboxylation of α,β-unsaturated carboxylic acids can be challenging and often requires specific conditions. stackexchange.com The mechanism can be influenced by catalysis or the presence of substituents that stabilize the reaction intermediate. stackexchange.com For instance, the related compound cis,cis-muconic acid can be fully decarboxylated to levulinic acid using sulfuric acid as a catalyst at mild temperatures. rsc.orgresearchgate.net

Enzymatic methods have also been developed for the decarboxylation of α,β-unsaturated acids. researchgate.netnih.gov Ferulic acid decarboxylase, for example, operates via a 1,3-dipolar cycloaddition mechanism. nih.gov Such biocatalytic approaches could potentially be applied to this compound. Another approach is electrolytic decarboxylation (a variation of the Kolbe reaction), which can induce intramolecular recombination of dicarboxylic acids to form unsaturated compounds. researchgate.net The stability of the intermediate formed upon CO₂ loss is a critical factor in determining the feasibility and conditions of the reaction.

Polymerization Mechanisms and Oligomer Formation

The bifunctional nature of this compound, possessing both conjugated double bonds and carboxylic acid groups, theoretically allows for its participation in both chain-growth and step-growth polymerization processes.

Radical and Ionic Polymerization of Dienedioic Acid Monomers

The conjugated diene system within the this compound backbone is, in principle, susceptible to radical and ionic polymerization. Esters of similar dienoic acids, like muconic acid, have been shown to undergo radical polymerization. chemrxiv.orgrsc.org This process would involve the initiation of a radical species that attacks one of the double bonds, leading to a propagating chain reaction.

However, the direct radical polymerization of the diacid form can be challenging due to the acidic protons of the carboxylic groups, which can interfere with the radical intermediates. chemrxiv.org For this reason, esterified derivatives are more commonly employed in such reactions. chemrxiv.orgnih.gov

Ionic polymerization, either anionic or cationic, represents another potential pathway. Anionic polymerization, in particular, has been explored for certain divinyl compounds. researchgate.netresearchgate.net For this compound, this would likely require the use of its ester derivatives to prevent the acidic protons from quenching the anionic initiator. The presence of two methyl groups on the double bonds would also influence the steric hindrance and the stability of any potential carbocation or carbanion intermediates, thereby affecting the feasibility and outcome of ionic polymerization.

Step-Growth Condensation Polymerization for Polyesters and Polyamides

The presence of two carboxylic acid groups makes this compound a classic monomer for step-growth condensation polymerization. This is a well-established method for the synthesis of polyesters and polyamides. rsc.orgresearchgate.netmdpi.com

Polyester (B1180765) Synthesis: By reacting this compound with a diol, a polyester can be formed through a polycondensation reaction, with the elimination of water. The properties of the resulting polyester would be influenced by the structure of the diol co-monomer. This approach is widely used for other bio-based dicarboxylic acids like 2,5-furandicarboxylic acid to produce high-performance polymers. nih.govnih.govkpi.ua

Polyamide Synthesis: Similarly, reaction with a diamine would yield a polyamide and water. This is the basis for the synthesis of various nylons and other high-performance polyamides. rsc.org The reactivity and resulting polymer properties would depend on the specific diamine used.

The general scheme for these polycondensation reactions is as follows:

Polyesterification: n (HOOC-R-COOH) + n (HO-R'-OH) → [-OC-R-COO-R'-O-]_n + 2n H₂O

Polyamidation: n (HOOC-R-COOH) + n (H₂N-R'-NH₂) → [-OC-R-CONH-R'-NH-]_n + 2n H₂O

Where R represents the -(CH₃)C=CH-CH=C(CH₃)- backbone of the diacid.

Table 1: Potential Co-monomers for Step-Growth Polymerization

Co-monomer TypeExample Co-monomersResulting Polymer
DiolEthylene glycol, 1,4-ButanediolPolyester
DiamineHexamethylenediamine, 1,4-DiaminobenzenePolyamide

Detailed Mechanistic Investigations of Reaction Pathways and Intermediates

Specific mechanistic investigations into the reaction pathways and intermediates involved in the polymerization of this compound are not available in the reviewed literature. Detailed studies would be necessary to understand the kinetics, stereochemistry, and potential side reactions associated with its polymerization.

For radical polymerization , key areas for investigation would include the determination of reactivity ratios in copolymerizations, the role of the methyl substituents in directing the radical attack, and the potential for cross-linking reactions involving the unsaturation in the polymer backbone. mdpi.com

For step-growth polymerization , mechanistic studies would focus on catalysis (e.g., using metal catalysts or enzymatic processes), the kinetics of esterification or amidation, and the conditions required to achieve high molecular weight polymers. nih.govmdpi.com The thermal stability of the monomer at polymerization temperatures would also be a critical factor to investigate to prevent side reactions like decarboxylation or isomerization.

Cutting Edge Spectroscopic and Advanced Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 2,5-Dimethylhexa-2,4-dienedioic acid. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Two-dimensional (2D) NMR techniques are powerful for deciphering the complex structure of this compound by correlating signals that may overlap in 1D spectra. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the two olefinic protons (H3 and H4), confirming their adjacent positions in the conjugated system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, it would show correlations between the olefinic protons and their corresponding sp² carbons (H3-C3, H4-C4) and between the methyl protons and their carbons (CH₃-C(CH₃)).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for piecing together the molecular skeleton. Expected HMBC correlations would include:

The methyl protons to the sp² carbons of the double bond (C2 and C3) and to the carboxylic carbon (C1).

The olefinic proton (H3) to adjacent and vinylogous carbons (C2, C4, and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding connectivity. youtube.com This is particularly vital for determining stereochemistry, as discussed in the next section.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for (2E,4E)-2,5-Dimethylhexa-2,4-dienedioic acid.
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlation
-COOH (C1, C6)~12.0 (broad s)~170--
=C-CH₃ (C2, C5)-~130--
=CH- (C3, C4)~6.0 (s)~140H3 → C1, C2, C4, C5H3 ↔ H4
-CH₃~2.0 (s)~15CH₃ → C1, C2, C3CH₃ ↔ H4

The conjugated diene core of this compound can exist as different geometric isomers (E/Z configurations) at the C2-C3 and C4-C5 double bonds. Advanced NMR techniques, particularly NOESY, are definitive in assigning this stereochemistry. libretexts.org

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. youtube.com A NOESY experiment detects cross-peaks between protons that are spatially proximate (typically <5 Å), allowing for the determination of their relative orientation. acdlabs.com

For the (2E,4E)-isomer , an NOE correlation would be expected between the protons of a methyl group (e.g., on C2) and the olefinic proton on the adjacent double bond (H4).

For the (2Z,4Z)-isomer , an NOE would be observed between the methyl protons (on C2) and the adjacent olefinic proton (H3).

For the (2E,4Z)-isomer , a combination of these correlations would be observed, allowing for the assignment of each double bond's configuration.

By analyzing the pattern of NOE cross-peaks, the specific geometric isomer of this compound can be conclusively identified. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The NIST Chemistry WebBook contains a gas-phase IR spectrum for α,α'-Dimethylmuconic acid (a synonym for 2,5-Dimethyl-2,4-hexadienedioic acid). nist.gov In a condensed phase, the key characteristic absorptions would be:

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: An intense, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. Conjugation with the diene system may shift this to a slightly lower wavenumber.

C=C Stretch: One or more medium-intensity bands in the 1650-1600 cm⁻¹ region, corresponding to the stretching vibrations of the conjugated double bonds.

C-O Stretch / O-H Bend: Bands in the fingerprint region (1450-900 cm⁻¹) related to C-O stretching and O-H bending.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. For a molecule with a center of symmetry, such as the (2E,4E)-isomer of this compound, the "rule of mutual exclusion" applies, meaning vibrations that are Raman active are IR inactive, and vice versa. A key feature in the Raman spectrum would be a very strong band for the symmetric C=C stretching of the conjugated diene system, which is often weak in the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H stretch (H-bonded)3300-2500-Broad, Strong (IR)
C=O stretch~1700~1700Strong (IR), Medium (Raman)
C=C stretch (conjugated)~1640, ~1610~1640, ~1610Medium (IR), Very Strong (Raman)
C-O stretch~1300WeakMedium (IR)
O-H bend~1420, ~920WeakMedium (IR)

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). preprints.org This precision allows for the determination of the elemental formula of this compound (C₈H₁₀O₄), distinguishing it from other compounds with the same nominal mass. The exact mass of the neutral molecule is 170.0579 Da.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For dicarboxylic acids, common fragmentation pathways involve the loss of small, stable neutral molecules. nih.gov

In negative ion mode, the [M-H]⁻ ion (m/z 169.05) would be the precursor. Common fragmentation pathways for dicarboxylic acids in this mode include the sequential neutral losses of water (H₂O) and carbon dioxide (CO₂). researchgate.net

In positive ion mode, the protonated molecule [M+H]⁺ (m/z 171.07) would likely undergo an initial loss of water, followed by the loss of carbon monoxide (CO). The fragmentation of dicarboxylic acids is often complex, but key pathways can be identified. nih.gov

Table 3: Plausible MS/MS Fragmentation Pathways for this compound.
Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Proposed Fragment
[M-H]⁻ (169.05)H₂O (18.01)151.04[C₈H₇O₃]⁻ (Anhydride structure)
[M-H]⁻ (169.05)CO₂ (44.00)125.06[C₇H₉O₂]⁻ (Decarboxylated ion)
[M-H]⁻ (169.05)H₂O + CO₂ (62.01)107.04[C₇H₇O]⁻
[M+H]⁺ (171.07)H₂O (18.01)153.06[C₈H₉O₃]⁺
153.06CO (28.00)125.06[C₇H₉O₂]⁺

Lack of Publicly Available Data for this compound Prevents Article Generation

Despite a comprehensive search of scientific databases and chemical literature, detailed experimental data required to generate an article on "this compound" is not publicly available. The user's request for an article structured with specific sections on advanced analytical methodologies, including X-ray crystallography and chromatographic techniques, cannot be fulfilled due to the absence of published research on these aspects for this particular compound.

Searches have confirmed the existence of the compound, identified alternately as α,α′-Dimethylmuconic acid and (2Z,4Z)-2,5-dimethylhexa-2,4-dienedioic acid in chemical databases such as PubChem and the NIST Chemistry WebBook. nist.govnih.gov However, these entries lack the in-depth experimental results necessary to populate the requested article sections. The available information is generally limited to basic identifiers, molecular formula, and in some cases, an infrared spectrum. nist.gov

The investigation did not yield any peer-reviewed articles presenting a crystal structure of this compound. Consequently, no data on its solid-state structure or intermolecular interactions, which would form the basis of the X-ray crystallography section, could be found. Similarly, there is a lack of published studies on the chromatographic separation of its isomers or methods for its purity profiling, which are essential for the second part of the requested article.

While information is readily available for the related but chemically distinct compound "2,5-Dimethylhexa-2,4-diene," the strict adherence to the user's subject, "this compound," prevents the use of this data.

Therefore, until research on the crystallographic and chromatographic properties of this compound is conducted and published, it is not possible to generate the scientifically accurate and detailed article as requested.

Theoretical and Computational Chemistry for Understanding 2,5 Dimethylhexa 2,4 Dienedioic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,5-Dimethylhexa-2,4-dienedioic acid, these methods would provide insights into its stability, electron distribution, and potential reaction pathways.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for predicting molecular properties. For a molecule like this compound, DFT studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its reactivity, as well as generating electrostatic potential maps to visualize electron-rich and electron-poor regions.

Thermodynamic Properties: Predicting enthalpy of formation, Gibbs free energy, and entropy.

Despite the widespread application of DFT, specific studies detailing these properties for this compound are not found in the reviewed literature.

Ab Initio Methods for Energetic and Electronic Properties

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be employed to:

Provide benchmark energetic data for different isomers.

Accurately calculate ionization potentials and electron affinities.

Investigate excited states to understand its potential photochemical behavior.

Currently, there is no available research that has published results from ab initio calculations on this compound.

Molecular Dynamics and Conformational Energy Landscapes

Due to the presence of single bonds, this compound can exist in various conformations. Molecular dynamics (MD) simulations and other conformational search methods are essential for exploring its flexibility and identifying low-energy structures. Such studies would:

Generate a potential energy surface to map the energy of the molecule as a function of its geometry.

Identify the most stable conformers and the energy barriers between them.

Simulate the molecule's behavior in different environments, such as in a solvent, to understand how intermolecular interactions influence its shape and properties.

A detailed conformational energy landscape for this compound, derived from molecular dynamics or other computational techniques, has not been reported in the scientific literature.

Prediction of Spectroscopic Signatures

Computational chemistry is instrumental in predicting spectroscopic data, which aids in the identification and characterization of compounds. For this compound, these predictions would be invaluable.

NMR Chemical Shifts: Calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra by calculating vibrational frequencies helps in assigning experimental peaks to specific molecular motions (stretching, bending, etc.).

While the tools to perform these predictions are readily available, published studies containing the predicted NMR chemical shifts or vibrational frequencies for this compound could not be located.

Computational Design of Novel Derivatives and Reaction Pathways

Computational methods can be used to design new molecules with desired properties and to explore potential chemical reactions. For this compound, this could involve:

Designing Derivatives: In silico modification of the molecular structure to tune its electronic or physical properties for specific applications.

Mapping Reaction Pathways: Calculating the transition states and activation energies for potential reactions, such as polymerization or cyclization, to predict their feasibility and mechanisms.

The computational design of derivatives or the exploration of reaction pathways involving this compound is an area that remains to be explored in the scientific literature.

Exploration of Advanced Applications in Materials Science and Chemical Synthesis

Monomer in High-Performance Polymer and Biopolymer Synthesis

The difunctional nature of 2,5-dimethylhexa-2,4-dienedioic acid makes it a prime candidate for use as a monomer in the synthesis of high-performance polymers. Its integration into polymer chains can impart unique thermal and mechanical properties, drawing parallels with other bio-based monomers like 2,5-furandicarboxylic acid (FDCA) and 2,5-thiophenedicarboxylic acid, which have been successfully used to create sustainable and high-performance polyesters and polyamides. rsc.orgnih.govresearchgate.net

Polyesters and Polyamides with Tunable Properties

This compound can react with diols and diamines through polycondensation reactions to form polyesters and polyamides, respectively. The conjugated diene unit within the polymer backbone is expected to enhance the rigidity and thermal stability of the resulting materials. The properties of these polymers can be fine-tuned by selecting different co-monomers. For instance, the use of long-chain flexible diols could lead to semi-crystalline polymers with a balance of stiffness and toughness, while aromatic diols or diamines could produce highly rigid materials with high glass transition temperatures and melting points.

Table 1: Potential Diol and Diamine Co-monomers for Polymer Synthesis with this compound and their Expected Impact on Polymer Properties

Co-monomer Type Example Co-monomers Expected Polymer Properties
Aliphatic Diols Ethylene glycol, 1,4-Butanediol, 1,6-Hexanediol Increased flexibility, lower melting points, potential for biodegradability.
Aromatic Diols Bisphenol A, Hydroquinone High rigidity, high glass transition temperature, enhanced thermal stability.
Aliphatic Diamines Hexamethylenediamine, 1,4-Diaminobutane Good mechanical strength, flexibility, potential for hydrogen bonding.

| Aromatic Diamines | p-Phenylenediamine, m-Phenylenediamine | High thermal stability, rigidity, and chemical resistance. |

Cross-linking Agents and Network Formation

The double bonds within the diene structure of this compound offer potential sites for cross-linking reactions. Once incorporated into a polymer backbone, these double bonds can be activated through various methods, such as exposure to UV radiation or the use of a chemical initiator, to form covalent bonds between polymer chains. This cross-linking process leads to the formation of a three-dimensional polymer network, which can significantly enhance the material's mechanical strength, thermal stability, and solvent resistance. The density of cross-links, and therefore the final properties of the material, can be controlled by adjusting the concentration of the diene-containing monomer in the polymerization reaction.

Copolymers for Tailored Material Characteristics

Incorporating this compound as a co-monomer in the synthesis of copolymers provides a powerful tool for tailoring material characteristics. By varying the ratio of this compound to other di-acid or diol/diamine co-monomers, a wide spectrum of properties can be achieved. For example, in the synthesis of polyesters, copolymerizing with a more flexible di-acid like adipic acid could improve the processability and impact strength of the resulting material. Conversely, copolymerization with a rigid aromatic di-acid could further enhance the thermal and mechanical performance for demanding applications. This approach allows for the creation of materials with a precise balance of properties, optimized for specific end-uses.

Building Block for Complex Organic Scaffolds and Fine Chemicals

The conjugated diene system and the carboxylic acid functionalities of this compound make it a valuable precursor for the synthesis of complex organic molecules and fine chemicals. The related compound, 2,5-dimethyl-2,4-hexadiene, is utilized in the synthesis of (+)-trans-(1R,3R)-chrysanthemic acid methyl ester, a precursor to synthetic pyrethroids used in insecticides. chemicalbook.com This suggests that this compound could serve as a key building block for similar intricate molecular architectures. The presence of multiple reactive sites allows for a variety of chemical transformations, enabling the construction of diverse and complex organic scaffolds.

Ligand and Linker in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylate groups of this compound can coordinate to metal ions to form coordination polymers and metal-organic frameworks (MOFs). researchgate.net The geometry and rigidity of the diene linker will play a crucial role in determining the dimensionality and topology of the resulting framework. MOFs constructed from dicarboxylate linkers have shown great promise in applications such as gas storage, separation, and catalysis. researchgate.net The use of a conjugated diene linker like this compound could introduce interesting electronic properties to the MOF, potentially leading to applications in sensing or photocatalysis. The length and nature of the linker are key factors in tuning the pore size and functionality of the MOF. researchgate.net For instance, the use of 2,5-dihydroxyterephthalic acid and thiophene-2,5-dicarboxylic acid as linkers has led to the development of electrochromic and photocatalytic MOFs, respectively. chemrxiv.orgrsc.org

Table 2: Potential Metal Ions for MOF Synthesis with this compound and Potential Applications

Metal Ion Potential Coordination Geometry Potential MOF Properties and Applications
Zinc(II) Tetrahedral, Octahedral High porosity, gas storage (e.g., H₂, CO₂), catalysis.
Copper(II) Square Planar, Octahedral Magnetic properties, catalytic oxidation reactions.
Zirconium(IV) Octahedral, Capped Trigonal Prismatic High thermal and chemical stability, catalysis, sensing.

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Various high coordination numbers | Luminescence, sensing, bio-imaging. |

Environmental Biotransformations and Degradation Pathways

Microbial Degradation Mechanisms and Metabolite Identification

The microbial breakdown of 2,5-Dimethylhexa-2,4-dienedioic acid is hypothesized to proceed through pathways analogous to those observed for other unsaturated aliphatic and dicarboxylic acids. Microorganisms, particularly bacteria and fungi, are adept at utilizing a wide array of organic compounds as carbon and energy sources. saudijournals.com The degradation of this compound would likely be initiated by enzymatic action targeting the double bonds or the carboxylic acid functional groups.

One plausible initial step is the hydration of the double bonds, catalyzed by hydratase enzymes. This would lead to the formation of hydroxylated intermediates. Subsequent oxidation of these hydroxyl groups could yield keto-derivatives. Another potential route of initial attack is via dioxygenase or monooxygenase enzymes, which are known to act on a wide variety of organic substrates, including unsaturated aliphatic chains. nih.govnih.gov This could lead to the formation of epoxide intermediates or the direct cleavage of the carbon-carbon double bonds.

Following these initial transformations, the resulting metabolites would likely enter central metabolic pathways. For instance, if the degradation proceeds via a pathway analogous to fatty acid β-oxidation, the dicarboxylic acid would be shortened by two carbons in each cycle, yielding acetyl-CoA. nih.govnih.gov Given the methyl substitutions, enzymes capable of handling branched-chain fatty acids might be involved.

Based on these analogous pathways, a number of potential metabolites can be predicted. The identification of these metabolites in laboratory or field studies would be crucial for confirming the degradation pathway.

Table 1: Postulated Microbial Degradation Mechanisms and Potential Metabolites of this compound

Proposed Degradation Step Enzyme Class (Hypothetical) Potential Intermediate Metabolites Potential End Products
Hydration of double bondsHydratase2-hydroxy-5-methyl-5-hexen-1,4-dioic acid; 2,5-dihydroxy-2,5-dimethyladipic acidAcetyl-CoA, Propionyl-CoA
Epoxidation of double bondsMonooxygenase/Epoxygenase2,3-epoxy-2,5-dimethyl-4-hexenedioic acidFurther oxidized products
Dihydroxylation of double bondsDioxygenase2,3,4,5-tetrahydroxy-2,5-dimethyladipic acidCentral metabolic intermediates
Peroxidation/Cleavage of double bondsLipoxygenase/DioxygenaseShorter-chain aldehydes and carboxylic acidsCarbon dioxide, Water
β-oxidation-like pathwayAcyl-CoA synthetase, Dehydrogenase, Hydratase, ThiolaseAcyl-CoA esters of the parent compound and shortened derivativesAcetyl-CoA, Propionyl-CoA

Enzymatic Pathways in Environmental Remediation Contexts

The enzymatic machinery of various microorganisms holds significant potential for the bioremediation of environments contaminated with this compound and related compounds. saudijournals.commdpi.com The key enzymes likely to be involved in its degradation are oxidoreductases, particularly dioxygenases and monooxygenases, which catalyze the initial oxidative attack on the molecule.

Dioxygenases are a diverse group of enzymes that incorporate both atoms of molecular oxygen into a substrate. nih.gov In the context of aromatic compound degradation, they are well-known for cleaving aromatic rings. nih.gov While this compound is aliphatic, dioxygenases have also been shown to act on unsaturated aliphatic chains. A dioxygenase could potentially catalyze the dihydroxylation of the double bonds in the molecule, a critical step that would increase its water solubility and prepare it for further degradation.

Monooxygenases , on the other hand, incorporate one atom of molecular oxygen into the substrate, with the other being reduced to water. nih.gov These enzymes are involved in a vast range of metabolic pathways, including the degradation of terpenoids and other aliphatic compounds. frontiersin.org A monooxygenase could catalyze the epoxidation of one of the double bonds in this compound. The resulting epoxide is a reactive intermediate that can be subsequently hydrolyzed by an epoxide hydrolase to a diol, which can then be further metabolized.

The degradation of the resulting aliphatic chain would likely proceed through a pathway analogous to the β-oxidation of fatty acids. nih.gov This involves a series of enzymatic reactions catalyzed by acyl-CoA synthetases, acyl-CoA dehydrogenases, enoyl-CoA hydratases, and thiolases. The presence of methyl groups would likely require specialized enzymes capable of handling branched-chain substrates, similar to those involved in the degradation of branched-chain fatty acids or certain amino acids.

In a remediation context, the efficiency of these enzymatic pathways can be influenced by various environmental factors such as pH, temperature, oxygen availability, and the presence of other nutrients. The identification and characterization of microbial strains possessing robust enzymatic systems for the degradation of this compound would be a critical step in developing effective bioremediation strategies.

Table 2: Key Enzyme Classes Potentially Involved in the Environmental Remediation of this compound

Enzyme Class Specific Type (Example) Potential Role in Degradation Pathway
Oxidoreductases DioxygenasesDihydroxylation of carbon-carbon double bonds.
MonooxygenasesEpoxidation of carbon-carbon double bonds.
DehydrogenasesOxidation of hydroxyl groups to keto groups.
Hydrolases Epoxide HydrolasesOpening of epoxide rings to form diols.
ThiolasesCleavage of β-ketoacyl-CoA in a β-oxidation-like pathway.
Ligases Acyl-CoA SynthetasesActivation of carboxylic acid groups for further metabolism.

Synthesis and Academic Investigation of Derivatives and Analogues

Synthesis and Characterization of Alkyl and Aryl Esters

The synthesis of alkyl and aryl esters of dicarboxylic acids is a fundamental transformation that enhances solubility in organic solvents and allows for further chemical modifications. While direct reports on the esterification of 2,5-dimethylhexa-2,4-dienedioic acid are specific, general methodologies for dicarboxylic acid esterification are well-established. Furthermore, the synthesis of esters from structurally similar compounds, such as 2,5-furandicarboxylic acid (FDCA), provides insight into potential synthetic routes.

A common method for synthesizing dimethyl esters is the reaction of the diacid with dimethyl carbonate (DMC) in the presence of a catalyst. For instance, the one-pot synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME) from galactaric acid has been achieved using DMC as both a green solvent and a reagent. rsc.orgunive.it This reaction, facilitated by catalysts like Amberlyst-36 or iron(III) sulfate, proceeds at high temperatures (e.g., 200°C) in an autoclave to yield the desired dimethyl ester. unive.itmdpi.com Such methods could be adapted for the esterification of this compound.

The characterization of these esters involves standard spectroscopic techniques. For example, the related compound dimethyl 2,5-dimethylhex-2-enedioate has been identified and cataloged, with its properties accessible in chemical databases like PubChem. nih.gov Analysis would typically include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton and carbon framework, mass spectrometry to determine the molecular weight, and infrared (IR) spectroscopy to identify the characteristic ester carbonyl stretch.

Table 1: General Methods for Dicarboxylic Acid Esterification

Method Reagents and Conditions Catalyst Advantages Potential Application
Fischer Esterification Alcohol (e.g., Methanol, Ethanol), Heat Strong Acid (e.g., H₂SO₄) Inexpensive reagents, simple procedure. Synthesis of simple alkyl esters.
Dimethyl Carbonate Dimethyl Carbonate (DMC), High Temp. & Pressure Amberlyst-36, Fe₂(SO₄)₃ Green reagent and solvent, high yield. One-pot synthesis of dimethyl esters. unive.itmdpi.com
Diazomethane Diazomethane (CH₂N₂) in Ether None High yield, mild conditions. Lab-scale synthesis; hazardous reagent.

Amides and Other Nitrogen-Containing Derivatives

The conversion of the carboxylic acid groups of this compound into amides and other nitrogen-containing functionalities opens avenues to new materials, particularly polyamides. The synthesis of amides can be achieved by reacting the diacid (or its more reactive diacyl chloride derivative) with a primary or secondary amine.

A significant area of research is the use of related diesters, like dimethyl 2,5-furandicarboxylate, in enzymatic polymerization reactions with various diamines to produce semiaromatic polyamides. core.ac.ukbohrium.com These bio-based polymers are explored as alternatives to petroleum-based plastics. core.ac.ukbohrium.com The enzyme Novozyme 435 has been shown to effectively catalyze the polycondensation of FDCA-based diesters with heteroatom-containing diamines, such as 4,9-dioxa-1,12-dodecanediamine. core.ac.ukbohrium.com This enzymatic approach is considered a more sustainable method compared to traditional chemical polymerization. core.ac.ukbohrium.com Similar strategies could be envisioned for the polymerization of diesters of this compound.

Beyond simple amides and polyamides, dicarboxylic acids can serve as precursors for nitrogen-containing heterocycles. For example, acid hydrazides can react with N,N-dimethyl amides in the presence of a catalyst like titanium tetrachloride (TiCl₄) to form 2,5-disubstituted-1,3,4-oxadiazoles, demonstrating a pathway from acid derivatives to complex heterocyclic systems. researchgate.net

Halogenated and Substituted Analogues

The introduction of halogen atoms or other substituents onto the backbone of this compound can significantly alter its electronic properties and reactivity. While direct halogenation of the diacid is not widely reported, related halogenated dienes such as 3,4-dibromo-2,5-dimethylhexa-2,4-diene (B14148987) and 3,4-dichloro-2,5-dimethylhexa-2,4-diene have been documented. chemsrc.com These compounds could potentially serve as precursors for the corresponding diacid through oxidation of the terminal methyl groups.

The synthesis of other substituted analogues often involves building the carbon skeleton from smaller, functionalized precursors. Research into the synthesis of 2,5-dialkyl-substituted tetrahydrofurans and acyl-substituted 1,4-disilacyclohexa-2,5-dienes illustrates the diverse range of substituted cyclic and heterocyclic structures that can be created. nih.govresearchgate.net These synthetic strategies, which often employ metal catalysts, could be conceptually applied to construct substituted derivatives of the hexa-2,4-dienedioic acid framework. researchgate.net

Cyclized and Polymerized Derivatives

The conjugated diene system within this compound and its derivatives offers opportunities for cyclization and polymerization reactions. The Diels-Alder reaction, a classic example of a cyclization involving a conjugated diene, could potentially be used with appropriate dienophiles to form cyclohexene-based structures.

In the field of polymer chemistry, dicarboxylic acids and their esters are fundamental building blocks for polyesters and polyamides. As mentioned previously, enzymatic polymerization of the related dimethyl 2,5-furandicarboxylate with diamines has been successfully used to create novel bio-based polyamides. core.ac.ukbohrium.comdntb.gov.ua Another approach involves the polymerization of monomers containing both amine and carboxylic acid functionalities, such as 2,5-diaminoterephthalic acid derivatives, to synthesize ladder-type polyamides. elsevierpure.com These studies highlight the potential of diacids with rigid or functionalized backbones to form high-performance polymers. The diene unit in this compound could impart unique properties to such polymers, including the potential for post-polymerization modification via reactions at the double bonds.

Stereoisomers and their Unique Reactivity Profiles

The structure of this compound contains multiple elements that give rise to stereoisomerism. The presence of two chiral centers at carbons C2 and C5, along with two carbon-carbon double bonds, allows for a number of distinct stereoisomers.

The geometry of the double bonds can be either cis (Z) or trans (E). This leads to three possible configurations for the diene system: (E,E), (Z,Z), and (E,Z). Furthermore, the two stereocenters at C2 and C5 can each be either R or S. For a molecule with two chiral centers, a maximum of 2² or four stereoisomers (two pairs of enantiomers) is possible. The combination of geometric isomerism and stereoisomerism results in a complex set of possible structures. For the analogous compound 2,5-dimethylhex-3-enedioic acid, which has one double bond and two chiral centers, cis and trans isomers exist, with each of these having enantiomeric pairs (R,R and S,S) and diastereomeric possibilities (R,S and S,R). gauthmath.com Applying this logic to this compound, each geometric isomer—(2E,4E), (2Z,4Z), and (2E,4Z)—would have its own set of stereoisomers based on the configurations at C2 and C5.

The specific spatial arrangement of the carboxylic acid and methyl groups in each stereoisomer is expected to influence its reactivity. For example, certain isomers may be more amenable to cyclization reactions due to the proximity of the functional groups. The different stereoisomers could also exhibit unique biological activities or serve as specific building blocks in asymmetric synthesis.

Table 2: Potential Stereoisomers of this compound

Geometric Isomer Chirality at C2 Chirality at C5 Stereochemical Relationship
(2E,4E) R R Enantiomer of (S,S)
(2E,4E) S S Enantiomer of (R,R)
(2E,4E) R S Meso compound (if plane of symmetry exists) or Chiral
(2E,4E) S R Meso compound (if plane of symmetry exists) or Chiral
(2Z,4Z) R R Enantiomer of (S,S)
(2Z,4Z) S S Enantiomer of (R,R)
(2Z,4Z) R S Meso compound (if plane of symmetry exists) or Chiral
(2Z,4Z) S R Meso compound (if plane of symmetry exists) or Chiral
(2E,4Z) R R Diastereomer of other isomers
(2E,4Z) S S Diastereomer of other isomers
(2E,4Z) R S Diastereomer of other isomers

Current Challenges and Future Research Trajectories

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry is a paramount challenge in the synthesis of specialty chemicals like 2,5-Dimethylhexa-2,4-dienedioic acid. Current synthetic methodologies for muconic acid and its derivatives often rely on petrochemical precursors and harsh reaction conditions. A significant future trajectory lies in the development of biocatalytic and renewable feedstock-based routes.

Recent advancements have demonstrated the potential of engineered microorganisms, such as Pseudomonas putida, to produce muconic acid from lignin, a component of woody biomass. This biosynthetic approach offers a sustainable alternative to traditional chemical synthesis. The challenge now is to adapt and engineer these biological systems to specifically synthesize the 2,5-dimethyl substituted variant. This could involve the discovery or engineering of novel enzymes capable of methylating the muconic acid backbone or utilizing methylated precursors.

Another avenue for sustainable synthesis is the exploration of chemocatalysis using earth-abundant and non-toxic catalysts. Research into catalytic systems that can efficiently and selectively convert bio-derived platform molecules into this compound is a critical area of future investigation.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePrecursorsAdvantagesChallenges
Petrochemical Petroleum-based feedstocksEstablished chemistry, high yields (potential)Non-renewable, harsh conditions, environmental concerns
Biocatalytic Lignin, sugars, other biomassRenewable, mild conditions, high selectivity (potential)Low titers and yields, complex downstream processing, specific enzyme development needed
Chemocatalytic Bio-derived platform moleculesPotential for high efficiency and selectivity, use of renewable feedstocksCatalyst development, reaction optimization, separation of products

Advanced Functional Materials Design Utilizing Dienedioic Scaffolds

The unique conjugated diene and dicarboxylic acid functionalities of this compound make it a promising building block for advanced functional materials. The methyl groups can impart specific properties such as hydrophobicity, steric hindrance, and altered solubility to the resulting materials.

One of the most promising applications is in the synthesis of novel polymers. Polyesters and polyamides derived from this diacid could exhibit unique thermal and mechanical properties. The diene moiety also offers a site for post-polymerization modification, such as cross-linking to create thermosets or grafting of other functional groups to create materials with tailored properties for applications in coatings, adhesives, and composites.

Furthermore, the rigid and functional nature of the dienedioic scaffold makes it an excellent candidate for the construction of metal-organic frameworks (MOFs). MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of this compound could lead to the formation of MOFs with novel topologies and functionalities. The development of self-healing polymers based on reversible cross-linking chemistry involving the diene functionality is another exciting research direction.

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A thorough understanding of the reaction mechanisms governing the synthesis and polymerization of this compound is crucial for optimizing processes and designing new materials. While the general principles of reactions like esterification, amidation, and Diels-Alder cycloadditions are well-understood, the influence of the methyl substituents on the reactivity and stereochemistry of the diene system requires detailed investigation.

Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in elucidating these mechanisms. DFT studies can provide insights into transition state energies, reaction pathways, and the electronic effects of the methyl groups. This knowledge can guide the rational design of catalysts and the selection of optimal reaction conditions to achieve desired product selectivities and polymer microstructures.

For biocatalytic routes, understanding the enzyme-substrate interactions and the catalytic mechanism at the molecular level is essential for protein engineering efforts aimed at improving catalytic efficiency and substrate specificity for the production of this compound.

Integration with High-Throughput Screening and Automated Synthesis Methodologies

The exploration of the vast chemical space offered by this compound and its derivatives for new materials and applications can be significantly accelerated by the integration of high-throughput screening and automated synthesis.

Automated synthesis platforms can be employed to rapidly synthesize libraries of polymers and materials derived from this compound with varying co-monomers, catalysts, and reaction conditions. These libraries can then be screened for desired properties using high-throughput characterization techniques. This approach allows for the rapid identification of structure-property relationships and the discovery of materials with optimal performance for specific applications.

In the context of catalyst development, high-throughput screening methods can be used to quickly evaluate large libraries of potential catalysts for the synthesis of the diacid itself or for its polymerization. This can significantly reduce the time and resources required for catalyst optimization. The integration of robotics and data science will be instrumental in advancing the research and development of materials based on this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dimethylhexa-2,4-dienedioic acid in academic laboratories?

  • Methodological Answer : Biocatalytic synthesis using E. coli lysates (e.g., Clarified CatA lysate) is a robust approach. A typical protocol involves dissolving substituted aldehydes (e.g., 3-ethylvanillin) in Tris buffer (pH 8.0), incubating with lysate at 30°C for 16 hours, quenching with acetone, and isolating the product via acid extraction and recrystallization. This method ensures stereochemical control, as seen in the synthesis of analogous dienedioic acids .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze proton environments (e.g., δ 2.24 ppm for methyl groups in similar compounds) and coupling constants to confirm double-bond geometry (Z/E isomerism) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. SHELX is optimized for high-resolution data and can handle twinned crystals if present .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After quenching with acetone, centrifuge to remove denatured proteins. Acidify the supernatant (e.g., HCl to pH 2) to precipitate the product, extract with ethyl acetate, and dry under reduced pressure. Recrystallization in acetone yields high-purity solids (>95%) .

Advanced Research Questions

Q. How can stereochemical discrepancies in dienedioic acid derivatives be resolved when spectroscopic and crystallographic data conflict?

  • Methodological Answer :

  • Cross-validation : Re-examine NMR spectra (e.g., NOESY for spatial proximity) and refine crystallographic models using SHELXL’s TWIN/BASF commands to account for twinning or disorder .
  • Dynamic effects : Consider solution-phase conformational flexibility (e.g., via variable-temperature NMR) versus rigid solid-state structures .

Q. What experimental design considerations are critical for optimizing biocatalytic yields of dienedioic acids?

  • Methodological Answer :

  • Substrate engineering : Use electron-deficient aldehydes to enhance enzymatic cleavage efficiency.
  • Process scaling : Maintain oxygen-limited conditions in Fernbach flasks to stabilize reactive intermediates.
  • Kinetic monitoring : Track reaction progress via UV-Vis spectroscopy (λ ~250 nm for conjugated dienes) .

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer :

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify regioselectivity.
  • Transition-state analysis : Use QM/MM simulations to assess steric effects from methyl groups. Validate predictions with experimental kinetic data (e.g., second-order rate constants) .

Data Analysis and Contradiction Management

Q. How should researchers address contradictions between mass spectrometry (MS) and NMR purity assessments?

  • Methodological Answer :

  • MS artifacts : Check for salt adducts or in-source fragmentation using high-resolution MS (HRMS).
  • NMR integration : Quantify impurities via peak deconvolution (e.g., MestReNova software).
  • Orthogonal methods : Validate purity via HPLC with UV/RI detection .

Q. What statistical approaches are recommended for analyzing kinetic data in dienedioic acid synthesis?

  • Methodological Answer :

  • Non-linear regression : Fit time-course data to Michaelis-Menten or Hill equations.
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in rate constants.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.